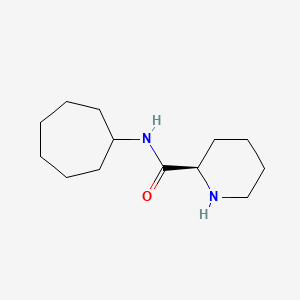
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid, also known as BPCA, is an organic compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. BPCA is a pyrazole derivative that exhibits significant bioactivity, making it a promising candidate for the development of novel drugs.
Mécanisme D'action
The mechanism of action of (E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antioxidant activity, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit significant anti-inflammatory, antioxidant, and antitumor activities in various in vitro and in vivo models. It has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and induce apoptosis in cancer cells. This compound has also been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid exhibits significant bioactivity, making it a promising candidate for the development of novel drugs. However, its synthesis can be challenging, and its bioactivity may vary depending on the experimental conditions. Furthermore, the mechanism of action of this compound is not fully understood, which may limit its potential applications.
Orientations Futures
There are several potential future directions for research on (E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid. One area of interest is the development of novel drugs based on this compound, which may exhibit improved bioactivity and fewer side effects compared to existing drugs. Another area of interest is the elucidation of the mechanism of action of this compound, which may lead to the development of more effective therapies for diseases involving inflammation and oxidative stress. Additionally, further studies are needed to investigate the potential neuroprotective effects of this compound in animal models of neurodegenerative diseases.
Méthodes De Synthèse
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid can be synthesized using a variety of methods, with the most common being the Knoevenagel condensation reaction between benzylpyrazole-4-carboxaldehyde and malononitrile in the presence of a base. This reaction yields the desired product in good yields and high purity.
Applications De Recherche Scientifique
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It exhibits significant anti-inflammatory, antioxidant, and antitumor activities, making it a promising candidate for the development of novel drugs. This compound has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of various diseases, including cancer, diabetes, and Alzheimer's disease.
Propriétés
IUPAC Name |
(E)-3-(1-benzylpyrazol-4-yl)-2-cyanoprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2/c15-7-13(14(18)19)6-12-8-16-17(10-12)9-11-4-2-1-3-5-11/h1-6,8,10H,9H2,(H,18,19)/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIFBKOLXTLLYOQ-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)C=C(C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)/C=C(\C#N)/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(Dimethylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645272.png)
![[2-(Methylamino)-2-oxoethyl] 2-(furan-2-carbonylamino)-4,5-dimethoxybenzoate](/img/structure/B7645278.png)
![N-[4,5-bis(furan-2-yl)-1,3-thiazol-2-yl]-2,4-difluorobenzenesulfonamide](/img/structure/B7645282.png)

![N-[(1S,2S)-2-methoxycyclohexyl]-4-methylsulfonylaniline](/img/structure/B7645294.png)
![N-[3-(hydroxymethyl)phenyl]naphthalene-2-carboxamide](/img/structure/B7645313.png)
![2-[[2-[(3-chlorophenyl)methylsulfanyl]acetyl]amino]-N-propan-2-ylacetamide](/img/structure/B7645326.png)

![(1S)-1-(4-fluorophenyl)-2-[(4-fluorophenyl)methylamino]ethanol](/img/structure/B7645329.png)
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-2-naphthalen-1-ylacetamide](/img/structure/B7645338.png)
![cyclobutyl(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)methanone](/img/structure/B7645339.png)
![2-[4-(5-chloro-6-oxo-1-phenylpyridazin-4-yl)piperazin-1-yl]-N,N-dimethylacetamide](/img/structure/B7645358.png)
![(E)-2-cyano-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid](/img/structure/B7645364.png)
![(2R)-N-[(2-methoxyphenyl)methyl]-N-methylpyrrolidine-2-carboxamide](/img/structure/B7645370.png)